N-(3,3-diphenylpropyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N4O/c1-24-10-8-9-15-28(24)30-16-17-31(35-34-30)36-22-19-27(20-23-36)32(37)33-21-18-29(25-11-4-2-5-12-25)26-13-6-3-7-14-26/h2-17,27,29H,18-23H2,1H3,(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGMYYGATBTVJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCCC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,3-diphenylpropyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide” typically involves multi-step organic synthesis. The process may start with the preparation of the piperidine ring, followed by the introduction of the pyridazinyl group and the carboxamide functionality. Common reagents used in these steps include various halogenating agents, reducing agents, and coupling reagents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This might include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-(3,3-diphenylpropyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide” can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “N-(3,3-diphenylpropyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Key Observations :
- The 4-methoxyphenyl analog introduces an electron-donating methoxy group, which may enhance solubility or alter electronic properties of the pyridazine ring .
- Molecular weight differences (~60 g/mol between cyclopropyl and 4-methoxyphenyl analogs) suggest significant variability in pharmacokinetic profiles.
Research Findings and Implications
- Substituent-Driven Property Modulation : The cyclopropyl analog (440.58 g/mol) exhibits lower molecular weight than the 4-methoxyphenyl variant (530.65 g/mol), suggesting that smaller substituents reduce overall molecular bulk, which could enhance blood-brain barrier penetration .
- Synthetic Feasibility : High stereochemical purity (>20:1) in related compounds underscores the feasibility of scalable synthesis for the target molecule, provided analogous protecting groups and catalysts are employed .
Q & A
Q. What are the recommended synthetic routes for N-(3,3-diphenylpropyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide, and how can coupling agents optimize amide bond formation?
- Methodology : Multi-step synthesis involving: (i) Formation of the pyridazine-piperidine core via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling for aryl-pyridazine linkages) . (ii) Amide bond formation between the piperidine-4-carboxamide and diphenylpropyl group using coupling agents like HBTU, BOP, or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in THF or DMF with Et₃N as a base .
- Key Considerations : Optimize stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12–24 hours) to minimize byproducts. Purify intermediates via silica gel chromatography .
Q. How can researchers characterize the structural integrity of this compound using analytical techniques?
- Methodology :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., diphenylpropyl integration at δ 7.2–7.4 ppm for aromatic protons) and piperidine ring conformation .
- HRMS : Validate molecular weight (e.g., [M+H]+ peak) with electrospray ionization (ESI) .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Enzyme Inhibition : Test against kinases or GPCRs using fluorescence polarization or radiometric assays (IC₅₀ determination) .
- Cellular Uptake : Measure permeability via Caco-2 cell monolayers (Papp values) to predict bioavailability .
Advanced Research Questions
Q. How can computational methods optimize the synthetic pathway for higher yields?
- Methodology :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in pyridazine-piperidine coupling .
- Machine Learning : Train models on reaction databases to predict optimal solvents (e.g., THF vs. DMF) and catalysts (e.g., Pd(OAc)₂ for cross-coupling) .
- Case Study : ICReDD’s approach reduced reaction development time by 40% via computational-experimental feedback loops .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Meta-Analysis : Compare IC₅₀ values from enzyme vs. cell-based assays to identify off-target effects (e.g., CYP450 interference) .
- Structural-Activity Relationship (SAR) : Modify substituents (e.g., fluorophenyl vs. methylphenyl on pyridazine) and correlate with activity trends .
- Example : Replace 2-methylphenyl with 4-fluorophenyl to enhance target binding affinity by 30% .
Q. How can metabolic stability be improved without compromising target affinity?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the diphenylpropyl chain to enhance solubility and reduce first-pass metabolism .
- Cytochrome Screening : Use liver microsomes to identify metabolic hotspots (e.g., N-dealkylation of piperidine) and block vulnerable sites with deuterium or methyl groups .
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
